Differential Antiproliferative Activity vs. Cisplatin in A549 Non-Small Cell Lung Cancer Cells
In a 2022 study evaluating pyrrolidine derivatives for anticancer activity, [(6-Propoxy-2-naphthyl)sulfonyl]pyrrolidine demonstrated moderate cytotoxicity against A549 lung adenocarcinoma cells with an IC₅₀ of 15.4 µM, compared to the standard chemotherapeutic cisplatin . The compound also showed activity against HeLa cervical carcinoma cells (IC₅₀ = 12.3 µM) . While the compound is less potent than cisplatin in A549 cells, the distinct chemotype—a naphthyl sulfonamide pyrrolidine scaffold rather than a platinum-based coordination complex—suggests a different mechanism of action potentially involving metalloprotease inhibition, which has been implicated in tumor metastasis for structurally related pyrrolidine sulfonamides .
| Evidence Dimension | Cytotoxicity — A549 non-small cell lung cancer cell line |
|---|---|
| Target Compound Data | IC₅₀ = 15.4 µM (A549); IC₅₀ = 12.3 µM (HeLa) |
| Comparator Or Baseline | Cisplatin (standard chemotherapeutic; reported in same study as comparator) |
| Quantified Difference | Target compound IC₅₀ 15.4 µM vs. cisplatin (quantitative cisplatin IC₅₀ value not specified in the available source; directionally less potent) |
| Conditions | A549 lung adenocarcinoma cell line; HeLa cervical carcinoma cell line; cytotoxicity assay (study published in 2022) |
Why This Matters
Researchers procuring compounds for anticancer screening can use this A549 cytotoxicity benchmark to differentiate this naphthyl sulfonamide pyrrolidine scaffold from platinum-based agents and from other in-class pyrrolidine sulfonamides for which A549 activity data may not be available.
